Deacetylcolchiceine
Description
Historical Context and Significance within Colchicum Alkaloid Research
The study of Colchicum alkaloids has a long history, with extracts from the autumn crocus (Colchicum autumnale) being used for medicinal purposes for millennia. nih.govfrontiersin.orgthe-rheumatologist.org The principal alkaloid, colchicine (B1669291), was first isolated in 1820, an event that catalyzed extensive chemical and biological research into this class of compounds. the-rheumatologist.org Within this rich historical landscape, Deacetylcolchiceine emerged as a significant compound. It is recognized both as a natural congener, found alongside colchicine in plants like C. autumnale and Gloriosa superba, and as a key metabolite. researchgate.net
Its significance in research is underscored by its role as a readily available starting material for the semi-synthesis of other colchicine derivatives. researchgate.netresearchgate.netcapes.gov.br Reports from the 1960s and later describe the synthesis of this compound itself in the course of total synthesis projects aimed at colchicine, highlighting its importance as a chemical intermediate. rsc.org Furthermore, its involvement in the biosynthetic pathway of colchicine, where the tropolone (B20159) ring of colchicine is formed, has been a subject of detailed study, cementing its role as a cornerstone in understanding how these complex alkaloids are constructed in nature. psu.edu The availability of this compound has thus provided researchers with a versatile scaffold for creating novel analogues to probe biological systems. researchgate.netcapes.gov.brcdnsciencepub.com
This compound as a Key Colchicine Analog and Metabolite in Research Paradigms
This compound, also known as N-deacetylcolchicine, is structurally distinct from colchicine by the absence of the acetyl group on the B-ring's amino function. nih.govnih.gov This seemingly minor structural modification has profound implications for its biological activity and has made it an invaluable tool in various research paradigms.
As a primary metabolite of colchicine, studying this compound provides critical insights into the pharmacokinetics and metabolism of its parent compound. researchgate.net Research has shown that it is an antimitotic agent that, like colchicine, disrupts microtubule function by binding to tubulin. hodoodo.com However, the modification at the C7 position affects this interaction. Comparative studies of this compound and other analogs are frequently used to investigate the structure-activity relationships (SAR) governing tubulin binding affinity and the inhibition of microtubule polymerization. clockss.org These studies are fundamental to understanding how colchicinoids exert their effects at a molecular level.
Beyond its role in tubulin research, this compound has been employed in studies of multidrug resistance in cancer. For instance, it has been used to probe the recognition and transport of substrates by P-glycoprotein (P-gp), a key protein in drug efflux mechanisms. clockss.org Its use as a synthetic precursor is also a major research application; scientists leverage its core structure to build more complex or modified colchicinoids, such as colchifoline (B1199051), thereby expanding the chemical diversity available for biological screening. researchgate.netcdnsciencepub.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (7S)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one | nih.gov |
| Synonyms | N-deacetylcolchicine, Trimethylcolchicinic acid methyl ether | nih.govnih.gov |
| CAS Number | 3476-50-4 | nih.govnih.gov |
| Molecular Formula | C₂₀H₂₃NO₅ | nih.govnih.gov |
| Molecular Weight | 357.4 g/mol | nih.govnih.gov |
| Exact Mass | 357.15762283 Da | nih.govnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-amino-10-hydroxy-1,2,3-trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-23-16-8-10-4-6-13(20)12-9-15(22)14(21)7-5-11(12)17(10)19(25-3)18(16)24-2/h5,7-9,13H,4,6,20H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVWPZRYDQROLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)O)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90875143 | |
| Record name | TRIMETHYLCOLCHICINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90875143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3482-37-9 | |
| Record name | Deacetylcolchiceine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36796 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Biosynthesis and Natural Occurrence of Deacetylcolchiceine
Deacetylcolchiceine as an Intermediate in Colchicine (B1669291) Biosynthesis Pathways
The biosynthesis of colchicine is a complex process involving numerous enzymatic steps, starting from simple amino acid precursors. Within this pathway, this compound emerges as a key molecule, situated towards the final stages of colchicine formation.
Precursor Compounds and Enzymatic Transformations
The journey to this compound begins with the amino acids L-phenylalanine and L-tyrosine, which serve as the fundamental building blocks. Through a series of complex reactions, these precursors are converted into a key intermediate known as N-formyldemecolcine.
The conversion of N-formyldemecolcine to colchicine is believed to involve a sequence of three final enzymatic transformations: N-deformylation, N-demethylation, and N-acetylation. It is within this terminal part of the pathway that this compound plays its crucial role. Current understanding suggests that N-formyldemecolcine is first deformylated to produce demecolcine (B1670233). Subsequently, demecolcine undergoes N-demethylation to yield this compound.
The final and critical step in the biosynthesis of colchicine is the N-acetylation of this compound. This reaction is catalyzed by a specific N-acetyltransferase enzyme, which transfers an acetyl group to the amino group of this compound, thereby forming colchicine. The identification of a specific N-acetyltransferase (NAT) in Gloriosa superba, designated as GsNAT1, provides strong evidence for this terminal step in the pathway. nih.gov
Identification in Botanical Sources and In Vitro Plant Cultures
This compound has been identified and isolated from various plant sources known to produce colchicine. Its presence has been confirmed in species of the genera Colchicum and Gloriosa. Analytical techniques, such as high-performance liquid chromatography (HPLC), have been instrumental in the detection and quantification of this compound in plant extracts.
Furthermore, the production of this compound is not limited to whole plants. In vitro plant cell and tissue cultures of colchicine-producing plants have also been shown to accumulate this important intermediate. researchgate.net Plant cell suspension cultures, in particular, offer a controlled environment to study the biosynthesis of colchicine and to potentially enhance the production of its precursors, including this compound. ksu.edu.trmdpi.comnih.gov The ability to manipulate culture conditions, such as nutrient media and elicitor treatments, provides a platform for investigating the regulation of the biosynthetic pathway and for potentially increasing the yield of these valuable alkaloids.
Distribution and Presence of this compound in Plant Species
This compound, alongside colchicine and other related alkaloids, is primarily found in plants belonging to the family Colchicaceae. The distribution and concentration of this compound can vary significantly between different plant species and even within different parts of the same plant.
The most well-known sources of these alkaloids are plants of the genus Colchicum, particularly Colchicum autumnale (autumn crocus), and the genus Gloriosa, with Gloriosa superba (flame lily) being a prominent example. Research has shown that the concentration of colchicinoids, including this compound, can differ in the corms, seeds, flowers, and leaves of these plants.
While specific quantitative data for this compound across various plant parts is not as extensively documented as for colchicine, its presence is a clear indicator of an active colchicine biosynthetic pathway within the plant tissues. The tables below provide a summary of the distribution of colchicine, which suggests the likely presence of its direct precursor, this compound, in these tissues.
Distribution of Colchicine in Gloriosa superba
| Plant Part | Colchicine Content (% dry weight) |
|---|---|
| Seeds | 0.695 - 1.35 |
| Tubers | 0.26 - 0.396 |
| Leaves | 0.164 |
| Stems | 0.051 |
Data compiled from multiple sources indicating the range of colchicine content found in different studies. chula.ac.thchemijournal.com
General Distribution of Colchicine in Colchicum autumnale
| Plant Part | General Colchicine Concentration |
|---|---|
| Seeds | High |
| Corms | Moderate |
| Flowers | Low to Moderate |
| Leaves | Low |
This table represents a qualitative summary based on available literature.
Synthetic Methodologies and Chemical Transformations Involving Deacetylcolchiceine
Approaches to the Total Synthesis of Colchicine (B1669291) and its Analogs Utilizing Deacetylcolchiceine Intermediates
This compound is a key intermediate in several formal total syntheses of colchicine. rsc.orgrsc.org One of the early formal total syntheses of this compound was reported by Nakamura. rsc.orgrsc.org This and other syntheses that proceed through a this compound intermediate are considered formal total syntheses of colchicine itself, as this compound can be converted to colchicine. rsc.orgrsc.org The development of synthetic routes to this compound has been a significant area of research, providing access to the colchicinoid skeleton for further elaboration. rsc.orgrsc.org
Derivatization and Structural Modification of this compound for Research Purposes
The chemical structure of this compound offers multiple sites for derivatization, enabling the synthesis of a wide array of analogs for research. Derivatization is a chemical process where a compound is modified to create a new compound with different properties, which can be useful for analysis or for creating new therapeutic agents. sigmaaldrich.comnih.govjfda-online.comresearchgate.net These modifications are crucial for structure-activity relationship studies, aiming to enhance biological activity or to probe the interactions of colchicinoids with their biological targets.
Conversion of this compound to Colchifoline (B1199051) and Isomers
This compound is a direct precursor for the synthesis of colchifoline and its isomer, isocolchifoline. researchgate.netcdnsciencepub.comcdnsciencepub.comcdnsciencepub.com The process involves the methylation of this compound using diazomethane, which results in a mixture of deacetylcolchicine and deacetylisocolchicine. researchgate.netcdnsciencepub.comcdnsciencepub.comcdnsciencepub.com This mixture is then treated with trifluoroacetylglycolyl chloride in pyridine (B92270) to yield colchifoline and isocolchifoline directly. researchgate.netcdnsciencepub.comcdnsciencepub.comcdnsciencepub.com The two isomers can be separated by chromatography. researchgate.netcdnsciencepub.comcdnsciencepub.comcdnsciencepub.com This synthetic route provides a way to access colchifoline, a naturally occurring analog of colchicine. cdnsciencepub.com
| Starting Material | Reagents | Products | Reference |
| This compound | 1. Diazomethane 2. Trifluoroacetylglycolyl chloride, pyridine | Colchifoline, Isocolchifoline | cdnsciencepub.com |
Preparation of Fluorinated Colchicinoid Analogs from this compound
The introduction of fluorine atoms into the colchicinoid structure can significantly alter its biological properties. nih.gov this compound can be utilized in the synthesis of such fluorinated analogs. For example, B-ring trifluoroacetamide-substituted colchicinoids have been synthesized and show moderate enhancement of potency in inhibiting tubulin assembly and in cytotoxicity against certain cancer cell lines compared to their non-fluorinated counterparts. nih.gov The synthesis of these compounds often involves the derivatization of the amino group on the B-ring of a deacetylcolchicine intermediate. While the search results mention the synthesis of fluorinated colchicinoids, the direct use of this compound as the starting material for all these syntheses is not explicitly detailed. However, its role as a key intermediate in accessing various colchicinoids makes it a plausible starting point for such modifications. nih.gov
Mechanisms of Action of Deacetylcolchiceine and Its Derivatives at a Molecular and Cellular Level
Interactions with Microtubule Dynamics and Tubulin Binding Affinity
Deacetylcolchiceine's effects on microtubule dynamics are central to its mechanism of action. It directly interacts with tubulin, the protein subunit of microtubules, leading to a cascade of cellular consequences. nih.govresearchgate.net
This compound is recognized as an inhibitor of tubulin polymerization. medkoo.comnih.gov It binds to tubulin, preventing its assembly into microtubules. This inhibition disrupts the dynamic instability of microtubules, a process of continuous growth and shrinkage that is essential for their function. umn.edu The binding of this compound to tubulin is thought to occur at the colchicine (B1669291) binding site. nih.gov This interaction hinders the formation of the microtubule polymer, thereby halting the assembly process. medkoo.comnih.gov
| Compound | Reported IC50 for Tubulin Polymerization Inhibition |
| This compound | Data not consistently reported in reviewed literature |
| Colchicine (Reference) | ~2.68 µM to 8.1 µM |
| Other Tubulin Inhibitors | 0.79 µM to 13.5 µM |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. These values can vary between studies based on experimental conditions. nih.govnih.gov
By inhibiting tubulin polymerization, this compound leads to the disruption of the microtubule network within the cell. medkoo.comresearchgate.net This network is a critical component of the cytoskeleton, responsible for maintaining cell shape, facilitating intracellular transport, and forming the mitotic spindle during cell division. umn.eduplos.org The depolymerization of microtubules caused by compounds like this compound results in a disorganized microtubule structure, which can be visualized through immunofluorescence staining. researchgate.netnih.gov This disruption has been observed with various microtubule-targeting agents and is a key indicator of their activity. plos.orgnih.gov
A direct consequence of microtubule network disruption is the arrest of the cell cycle, predominantly at the G2/M phase. medkoo.commdpi.comnih.gov The mitotic spindle, which is composed of microtubules, is essential for the proper segregation of chromosomes during mitosis (M phase). medsci.org When microtubule dynamics are perturbed by agents like this compound, the spindle cannot form correctly, activating the spindle assembly checkpoint. mdpi.comnih.gov This checkpoint halts the cell cycle at the transition between the G2 phase and mitosis, preventing cell division. mdpi.comoncotarget.com This G2/M arrest is a characteristic effect of many tubulin-inhibiting agents. nih.govmedsci.orgnih.gov
Engagement with Other Cellular and Molecular Targets
This compound has been shown to interact with human serum albumin (HSA), the most abundant protein in human blood plasma. researchgate.netresearchgate.net Spectroscopic studies, such as fluorescence and UV-vis absorption spectroscopy, have been employed to investigate this interaction. researchgate.net The binding of small molecules to HSA is a critical factor in their pharmacokinetics, as it affects their distribution and availability in the body. mdpi.comrsc.org Studies on the parent compound, colchicine, have shown that it binds to HSA, forming a complex primarily stabilized by van der Waals forces and hydrogen bonds. researchgate.net This interaction is spontaneous and has a moderate binding affinity. researchgate.net The binding of this compound to HSA likely follows a similar mechanism, influencing its transport and bioavailability. researchgate.netmdpi.com
| Interaction Parameter | Reported Findings for Colchicine-HSA Interaction |
| Binding Constant (Ka) | Indicates the strength of the interaction. |
| Thermodynamic Parameters (ΔH, ΔG, ΔS) | Provide insight into the forces driving the binding (e.g., hydrogen bonds, hydrophobic interactions). |
| Binding Site | Often located in specific subdomains of HSA, such as Sudlow's site I or II. |
These parameters are determined experimentally and provide a detailed understanding of the drug-protein interaction. researchgate.netnih.gov
The modulation of efflux pumps like P-glycoprotein (P-gp) is a significant area of research, particularly in the context of overcoming multidrug resistance (MDR) in cancer cells. nih.govscielo.br P-gp is a membrane transporter that can actively pump a wide range of drugs out of cells, reducing their intracellular concentration and efficacy. nih.govplos.org Some compounds can act as modulators of P-gp, either by inhibiting its function or by being substrates themselves, thereby competitively inhibiting the efflux of other drugs. nih.govmdpi.com While the direct modulatory effects of this compound on P-gp are not as extensively documented as for other compounds, its structural similarity to colchicine, a known P-gp substrate, suggests a potential interaction. nih.gov The ability to modulate P-gp activity is a key strategy for reversing drug resistance and enhancing the effectiveness of chemotherapeutic agents. nih.govmdpi.com
Induction of Programmed Cell Death Pathways, with Emphasis on Mitochondrial-Mediated Apoptosis
This compound, a derivative of colchicine, is implicated in the induction of apoptosis, or programmed cell death, through pathways that heavily involve the mitochondria. This intrinsic pathway of apoptosis is a critical cellular process for maintaining tissue homeostasis and eliminating damaged or unwanted cells. mdpi.com The process is characterized by a series of biochemical events that lead to distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. nih.gov
The mitochondrial-mediated pathway is governed by the B-cell lymphoma-2 (Bcl-2) family of proteins. nih.govwikipedia.org This family includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak). wikipedia.orgoncotarget.com The balance between these opposing factions dictates the cell's fate. frontiersin.org Anti-apoptotic proteins function to preserve the integrity of the outer mitochondrial membrane, thereby preventing the release of molecules that trigger cell death. nih.gov Conversely, pro-apoptotic proteins promote mitochondrial outer membrane permeabilization (MOMP). nih.govnih.gov
A pivotal event in mitochondrial-mediated apoptosis is the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm. embopress.orgnih.govnih.gov This release is a consequence of MOMP, which is regulated by the Bcl-2 family of proteins. nih.govnih.gov Pro-apoptotic proteins like Bax and Bak can form pores in the mitochondrial outer membrane, facilitating the release of cytochrome c. nih.gov Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1). nih.govcellsignal.com
This binding, in the presence of ATP/dATP, triggers the formation of a large protein complex known as the apoptosome. nih.gov The apoptosome then recruits and activates an initiator caspase, caspase-9. mdpi.com Activated caspase-9 proceeds to cleave and activate executioner caspases, such as caspase-3 and caspase-7. mdpi.comnih.gov These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular proteins, ultimately leading to the characteristic features of apoptosis. nih.govnih.gov
The table below summarizes the key molecular events in mitochondrial-mediated apoptosis that are influenced by compounds like this compound.
| Cellular Process | Key Molecular Players | Function in Apoptosis | References |
| Regulation of Mitochondrial Permeability | Bcl-2 family proteins (Bcl-2, Bcl-xL, Bax, Bak) | Control the release of cytochrome c from mitochondria. nih.govwikipedia.orgnih.gov | nih.govwikipedia.orgoncotarget.comfrontiersin.orgnih.gov |
| Apoptosome Formation | Cytochrome c, Apaf-1 | Cytochrome c release initiates the assembly of the apoptosome. nih.govcellsignal.com | nih.govembopress.orgnih.govnih.govcellsignal.com |
| Caspase Cascade Activation | Caspase-9, Caspase-3, Caspase-7 | Sequential activation of caspases leads to the execution of apoptosis. mdpi.comnih.gov | mdpi.comnih.govnih.gov |
Influence on Overall Cytoskeletal Organization
The cytoskeleton is a dynamic and intricate network of protein filaments within the cytoplasm of eukaryotic cells, providing structural support, facilitating intracellular transport, and enabling cell motility. mdpi.comuni-leipzig.de It is primarily composed of three types of filaments: microfilaments (actin filaments), microtubules, and intermediate filaments. uni-leipzig.de this compound, similar to its parent compound colchicine, is known to interact with the components of the cytoskeleton, particularly microtubules. researchgate.net
Microtubules are polymers of tubulin and are crucial for various cellular processes, including the maintenance of cell shape, cell division through the formation of the mitotic spindle, and intracellular transport. uni-leipzig.de The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is essential for their function. uni-leipzig.de Compounds like colchicine and its derivatives exert their effects by binding to tubulin, thereby disrupting microtubule dynamics. researchgate.netphotobiology.eu This disruption can lead to the disassembly of microtubules, which has profound consequences for the cell. ors.org
Research has shown that disruption of microtubules with agents like colchicine can have a significant impact on the viscoelastic properties of cells, indicating a change in their mechanical stiffness and structure. ors.org The influence of this compound and its derivatives on the cytoskeleton is a key aspect of their biological activity. The table below outlines the primary cytoskeletal components and the general effects of microtubule-disrupting agents.
| Cytoskeletal Component | Primary Function | Effect of Microtubule Disruption | References |
| Microtubules | Cell shape, cell division, intracellular transport | Disassembly, inhibition of polymerization | uni-leipzig.deresearchgate.netphotobiology.euors.org |
| Actin Filaments (Microfilaments) | Cell motility, muscle contraction, cell shape | Indirect alterations due to microtubule network collapse | uni-leipzig.denih.gov |
| Intermediate Filaments | Mechanical strength, nuclear positioning | Potential indirect organizational changes | uni-leipzig.deors.org |
Pharmacological and Biological Activities of Deacetylcolchiceine in Experimental Systems
Cytotoxic and Antineoplastic Activities
Deacetylcolchiceine demonstrates significant cytotoxic and antineoplastic properties, which have been investigated in both in vitro and in vivo models. researchgate.net Its mechanism of action is largely attributed to its ability to interfere with microtubule polymerization, a critical process for cell division. medkoo.comnih.gov
This compound has shown cytotoxic effects against a variety of human cancer cell lines. researchgate.netnih.gov Like its parent compound colchicine (B1669291), it acts as a mitotic poison by disrupting microtubule formation, which is essential for cell division. semanticscholar.orgphotobiology.eu This leads to cell cycle arrest and subsequent cell death. medkoo.com The antiproliferative activity of this compound has been observed in several cancer cell lines, indicating its potential as a broad-spectrum anticancer agent. researchgate.netresearchgate.net
Interactive Data Table: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Data not available in search results | --- | --- | --- |
| Data not available in search results | --- | --- | --- |
This compound, similar to other microtubule-targeting agents, is suggested to have effects on tumor vasculature. researchgate.net By disrupting the endothelial cell cytoskeleton, it can lead to a shutdown of blood flow within the tumor, a strategy known as vascular disruption. researchgate.net This deprives the tumor of essential oxygen and nutrients, leading to necrosis. The development of agents that can selectively target and destroy tumor blood vessels is a significant area of cancer research. icr.ac.uk
Anti-inflammatory Properties and Mechanisms
This compound is recognized for its anti-inflammatory properties, a characteristic it shares with colchicine. smolecule.comsolubilityofthings.comontosight.ai Its mechanism of action involves the modulation of various inflammatory pathways. nih.govnih.gov Like colchicine, it is believed to inhibit neutrophil motility and activity, key components of the inflammatory response. nih.gov By interfering with microtubule-dependent processes, this compound can suppress the release of pro-inflammatory cytokines and chemokines. nih.govnih.gov The anti-inflammatory effects of colchicine and its derivatives are also linked to their ability to inhibit the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune system's response to pathogens and cellular stress. researchgate.net
Effects on Lipid and Lipoprotein Metabolism
Studies in rats have demonstrated that this compound can influence lipid and lipoprotein metabolism. researchgate.netnih.gov Administration of the compound led to a decrease in serum cholesterol and apolipoprotein B (apoB) levels. researchgate.netresearchgate.netnih.gov This was accompanied by a reduction in high-density lipoprotein (HDL) cholesterol, affecting both its subfractions, and a less pronounced decrease in low-density lipoprotein (LDL) cholesterol. researchgate.netresearchgate.netnih.gov Interestingly, serum and lipoprotein triacylglycerol levels were not significantly altered. researchgate.netnih.gov These findings suggest that this compound may accelerate the metabolism of lipoprotein cholesterol. researchgate.netresearchgate.netnih.gov
Interactive Data Table: Effects of this compound on Lipid Profile in Rats
| Parameter | Effect | Reference |
| Serum Cholesterol | Decreased | researchgate.netresearchgate.netnih.gov |
| Apolipoprotein B (apoB) | Decreased | researchgate.netresearchgate.netnih.gov |
| HDL-Cholesterol | Decreased | researchgate.netresearchgate.netnih.gov |
| LDL-Cholesterol | Weaker Decrease | researchgate.netresearchgate.netnih.gov |
| Triacylglycerols | Not Significantly Affected | researchgate.netnih.gov |
Exploration of Other Documented Biological Activities
Beyond its cytotoxic and anti-inflammatory roles, other biological activities of this compound have been explored. Research has indicated its potential in modulating fibrotic processes. medkoo.com For instance, studies have investigated the effects of trimethylcolchicinic acid, another name for this compound, on liver fibrosis in rats, suggesting a potential therapeutic role in this condition. medkoo.com The compound's interaction with tubulin and its impact on the cytoskeleton may underlie its effects on various cellular processes beyond cell division and inflammation. medkoo.comnih.gov
Structure Activity Relationship Sar Investigations of Deacetylcolchiceine Analogs
Analysis of the Impact of Substitutions at the C-7 Position on Biological Activity
The C-7 position of the B-ring in deacetylcolchiceine is a critical site for modification, significantly impacting its biological profile. The acetamido group at C-7 in the parent compound, colchicine (B1669291), is not essential for tubulin binding. clockss.org In fact, removing the entire B-ring can sometimes enhance tubulin binding. clockss.org However, the nitrogen atom within this group is crucial for recognition by P-glycoprotein (P-gp), a transporter protein that confers multidrug resistance. clockss.orgplos.org Analogs lacking this nitrogen atom at C-7 are not recognized by P-gp. clockss.org
Modifications at the C-7 position have been extensively explored to develop new analogs with improved properties. For instance, N-deacetyl-N-formyl-colchicine showed significant cytotoxic activity. The introduction of various substituents, such as triazole units via "click chemistry," has led to highly cytotoxic compounds against cancer cell lines like THP-1 and Jurkat. researchgate.net Some of these C-7 modified analogs not only disrupt microtubule morphology but also induce the formation of stable tubulin clusters. researchgate.net The synthesis of adamantane-colchicine conjugates, where adamantane (B196018) is linked to the C-7 position, has produced compounds with high cytotoxicity against human lung carcinoma cell line A549. researchgate.net
Interestingly, while the removal of the acyl group from the C-7 nitrogen in deacetylthiocolchicine still results in a P-gp substrate, it is a poor one. clockss.org This further underscores the importance of the nitrogen atom at this position for P-gp interaction. clockss.org
Below is a table summarizing the effects of various C-7 substitutions on the biological activity of this compound analogs.
| C-7 Substituent | Effect on Biological Activity | Cell Line(s) Studied | Reference |
| Removal of Nitrogen | No resistance in mdr transfected cells, not a P-gp substrate. clockss.org | mdr transfected cells | clockss.org |
| Triazole Unit | Highly cytotoxic, IC50 ≤ 5 nM. researchgate.net | THP-1, Jurkat, HeLa, A549, SK MES 1 | researchgate.net |
| Adamantane Conjugate | High cytotoxicity, EC50 ≈ 4 nM; induces tubulin clusterization. researchgate.net | A549 | researchgate.net |
| Deacetylthiocolchicine | Poor P-gp substrate. clockss.org | Not specified | clockss.org |
Role of Functionalization on the Tropolone (B20159) Ring (C-9, C-10) in Modulating Activity
The tropolone ring (C-ring) is another key area for SAR studies of this compound. The methoxy (B1213986) group at C-10 and the keto group at C-9 are considered crucial for the antimitotic activity of colchicine, as they are involved in the interaction with tubulin. researchgate.net Demethylation at the C-10 position to form colchiceine (B1669290), the parent of this compound, leads to a significant reduction in toxicity, which is thought to be due to altered tubulin binding. clockss.orgresearchgate.net
Regioselective modifications at the C-9 and C-10 positions of the tropolone ring in colchiceine have been investigated to create novel anticancer agents. nih.gov The synthesis of new ether derivatives at these positions, bearing groups like alkynes, azides, or aryl halides, allows for the creation of hybrid molecules with other bioactive scaffolds. nih.gov Some of these ether derivatives have shown improved or similar anticancer effects compared to colchicine and colchiceine, with IC50 values in the nanomolar range. nih.gov The size and substitution pattern of these additions to the tropolone ring are critical for their activity. nih.gov For example, expanding the ether arms with terminal basic heterocycles like quinoline (B57606) or pyridine (B92270) has been shown to decrease toxicity in normal human dermal fibroblast (HDF) cells while maintaining high anticancer potency. nih.gov
Docking studies suggest a correlation between the favorable binding mode of these tropolone-modified derivatives within the colchicine binding pocket of tubulin and their potent anticancer activity. nih.gov
Correlation between this compound Analog Structure and Target Binding Affinity (e.g., Tubulin, P-gp)
A clear correlation exists between the structure of this compound analogs and their binding affinity to key biological targets like tubulin and P-glycoprotein.
Tubulin Binding: The binding of colchicinoids to tubulin is a complex process. The trimethoxyphenyl A-ring and the tropolone C-ring are essential for this interaction. researchgate.netnih.gov The relative orientation of these two rings, defined by the torsion angle, is thought to change upon binding to tubulin. dokumen.pub this compound itself has greatly reduced toxicity compared to colchicine, which is attributed to weaker tubulin binding due to the hydroxyl group at C-10. clockss.org
Modifications at the C-7 position can also influence tubulin binding. While the acetamido group is not strictly required, certain modifications can enhance or alter the binding mode. clockss.orgresearchgate.net For example, some C-7 modified analogs induce tubulin clustering in addition to disassembly. researchgate.net
P-glycoprotein (P-gp) Binding: The interaction with P-gp is highly dependent on specific structural features. A key determinant for P-gp recognition is the presence of a nitrogen atom at the C-7 position of the B-ring. clockss.org Analogs lacking this nitrogen are not substrates for P-gp. clockss.org Furthermore, there appears to be a minimum size requirement for efficient P-gp interaction, as indicated by calculated molar refractivities (CMR). clockss.org Compounds with a CMR value below 9.7, such as this compound, are generally not recognized by P-gp. clockss.org
The table below illustrates the relationship between structural features and target binding.
| Structural Feature | Effect on Tubulin Binding | Effect on P-gp Binding | Reference |
| Trimethoxyphenyl A-ring | Essential for binding. researchgate.net | Not required for recognition. clockss.org | clockss.orgresearchgate.net |
| Tropolone C-ring | Essential for binding. researchgate.net | Intact ring required for optimal interaction. clockss.org | clockss.orgresearchgate.net |
| C-7 Nitrogen Atom | Not essential for binding. clockss.org | Critical for recognition. clockss.org | clockss.org |
| C-10 Hydroxyl Group | Reduces binding affinity and toxicity. clockss.org | May contribute to lack of recognition due to reduced hydrophobicity. clockss.org | clockss.org |
| Molecular Size (CMR) | Not directly correlated. | Minimal size (CMR > 9.7) required for efficient interaction. clockss.org | clockss.org |
Influence of Stereochemistry on the Biological Activity of this compound Derivatives
The stereochemistry of this compound and its derivatives is a critical factor influencing their biological activity. The specific spatial arrangement of the atoms, particularly the chirality at the C-7 carbon, dictates how the molecule fits into the binding sites of its targets.
The natural (-)-enantiomer of colchicine possesses the specific conformation required for high-affinity binding to tubulin. The synthesis and biological evaluation of different stereoisomers have consistently shown that the natural configuration is the most active. The racemization of (-)-deacetylcolchicine can occur, and the resulting enantiomers may exhibit different biological properties. epdf.pub
Preclinical Research Methodologies and Translational Considerations for Deacetylcolchiceine
In Vitro Experimental Models for Activity and Toxicity Assessment
In vitro models provide a foundational understanding of the biological activity of Deacetylcolchiceine at the cellular and molecular levels. These systems allow for controlled, high-throughput screening to assess cytotoxicity, mechanism of action, and specific molecular interactions in a cost-effective and ethical manner.
Application of Cell Culture Systems (e.g., Primary Human Hepatocytes, Diverse Cancer Cell Lines)
Cell culture systems are indispensable tools for the initial assessment of this compound's biological activity. The choice of cell line is critical and is dictated by the specific research question, whether it pertains to anticancer efficacy or potential organ-specific toxicity.
Primary Human Hepatocytes: These cells are considered the gold standard for in vitro liver models because they closely reflect the metabolic and functional characteristics of the human liver. They are used to study the biotransformation of this compound and to assess its potential for hepatotoxicity. Evaluating the compound's effect on primary hepatocytes helps predict its liver-related safety profile in humans.
Diverse Cancer Cell Lines: To evaluate the anticancer potential of this compound and its derivatives, a panel of human tumor cell lines is employed. This approach allows for the determination of the compound's cytotoxicity and potency across various cancer types. The selection of cell lines often includes those representing common malignancies such as breast (e.g., MCF-7), lung (e.g., A549), colon (e.g., HCT-116, HT-29), and prostate (e.g., PC3) cancers. mdpi.comnih.govfarmaciajournal.com The antiproliferative activity is typically quantified by determining the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population. mdpi.com For instance, studies on various colchicine-site inhibitors have demonstrated potent activity against a wide range of cancer cell lines, with IC50 values often in the nanomolar range. mdpi.combioworld.comnih.gov
Table 1: Examples of Cancer Cell Lines Used in Cytotoxicity Assays for Tubulin Inhibitors
| Cell Line | Cancer Type | Common Application |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Evaluating activity against hormone-responsive breast cancer. mdpi.combioworld.com |
| A549 | Lung Carcinoma | Assessing efficacy in non-small cell lung cancer models. farmaciajournal.commdpi.comnih.gov |
| HCT-116 | Colorectal Carcinoma | Testing antiproliferative effects in colon cancer. mdpi.com |
| PC3 | Prostate Adenocarcinoma | Determining cytotoxicity in hormone-refractory prostate cancer. farmaciajournal.com |
| OVCAR3 | Ovarian Cancer | Screening for activity against ovarian malignancies. researchgate.net |
| HeLa | Cervical Cancer | A common model for studying general cytotoxic mechanisms. mdpi.com |
Biochemical Assays for Quantifying Tubulin Polymerization Inhibition
The primary mechanism of action for this compound, similar to colchicine (B1669291), is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. nih.gov Biochemical assays are employed to directly measure this effect.
A common method is the in vitro tubulin polymerization assay. In this cell-free system, purified tubulin is induced to polymerize into microtubules, a process that can be monitored by the increase in light scattering or absorbance at 340 nm. researchgate.net The addition of an inhibitory compound like this compound prevents this polymerization, resulting in a reduced or absent signal. The concentration of the compound that inhibits polymerization by 50% (IC50) is a key parameter for quantifying its potency. bioworld.combioworld.commdpi.com These assays confirm that the compound's cytotoxic effects are directly linked to its interaction with tubulin. bioworld.commdpi.com
Receptor and Binding Assays (e.g., Colchicine Binding Inhibition)
To confirm that this compound interacts with tubulin at the same site as colchicine, competitive binding assays are performed. These assays are crucial for verifying the specific molecular target. tandfonline.comnih.gov
The most common approach involves incubating tubulin with a radiolabeled ([³H]colchicine) or fluorescently-labeled colchicine analogue. tandfonline.com The amount of bound label is then measured. In a competitive setup, various concentrations of the unlabeled test compound, this compound, are added to the mixture. If this compound binds to the colchicine site, it will compete with and displace the labeled colchicine, leading to a dose-dependent decrease in the measured signal. tandfonline.comresearchgate.net The results are used to calculate the inhibition constant (Ki), which reflects the binding affinity of the test compound for the colchicine site on tubulin. tandfonline.com Non-radioactive methods, such as those using fluorescence researchgate.net or mass spectrometry nih.gov, have also been developed to facilitate this analysis.
Detailed Protein Interaction Studies (e.g., with Serum Albumins)
The interaction of a drug candidate with plasma proteins, particularly human serum albumin (HSA), is a critical factor influencing its pharmacokinetic profile, including its distribution and availability to target tissues. nih.govresearchgate.net Spectroscopic techniques are commonly used to study the binding of small molecules like this compound to serum albumins.
Fluorescence Spectroscopy: This is a primary method used to investigate drug-protein interactions. HSA contains a tryptophan residue (Trp-214) that is intrinsically fluorescent. nih.govpan.olsztyn.pl When a small molecule binds near this residue, it can quench the fluorescence. By measuring the decrease in fluorescence intensity at increasing concentrations of the drug, one can determine binding parameters such as the binding constant (Ka) and the number of binding sites. researchgate.netpan.olsztyn.pl
UV-Vis Absorption Spectroscopy: Changes in the UV-Vis absorption spectrum of HSA upon the addition of a ligand can indicate the formation of a drug-protein complex and provide insights into structural changes in the protein. nih.govpan.olsztyn.pl
These studies help to characterize the strength and nature of the interaction between this compound and albumin, which is essential for understanding its potential for distribution and efficacy in vivo. mdpi.com
Utilization of In Vivo Animal Models for Efficacy and Mechanism of Action Studies
Following promising in vitro results, in vivo animal models are essential for evaluating the therapeutic efficacy and systemic effects of this compound in a whole-organism context. Rodent models, particularly mice, are most commonly used for this purpose.
The primary model for assessing anticancer efficacy is the tumor xenograft model. mdpi.com In this system, human cancer cells (from the same lines used in in vitro testing, such as A549 or MCF-7) are implanted subcutaneously into immunocompromised mice. mdpi.combioworld.com Once tumors are established, the mice are treated with the test compound. The efficacy of this compound is determined by monitoring tumor volume and weight over time compared to a control group receiving a vehicle. bioworld.com These studies provide critical information on the compound's ability to inhibit tumor growth in a living system and can also reveal potential toxicities, which are monitored by changes in animal body weight and general health. mdpi.comnih.gov
Challenges and Strategic Approaches in the Drug Development of this compound Derivatives
The development of this compound and other colchicine binding site inhibitors (CBSIs) into clinical candidates is fraught with challenges, largely stemming from the issues that have limited the use of colchicine itself as an anticancer drug. nih.gov
Key Challenges:
Toxicity and Narrow Therapeutic Index: The primary obstacle is the potential for significant toxicity, which arises because the target, tubulin, is crucial for all dividing cells, not just cancerous ones. nih.govnih.gov This leads to a narrow therapeutic index, where the dose required for efficacy is close to the dose that causes severe side effects.
Metabolic Instability: Many potent CBSIs suffer from poor metabolic stability, being rapidly broken down by liver enzymes (e.g., via O-demethylation), which leads to a short half-life and reduced bioavailability. nih.govacs.org
Poor Pharmacokinetic Properties: Issues such as low aqueous solubility and poor oral bioavailability can hinder the effective delivery of the drug to the tumor site. nih.gov
Drug Resistance: Although CBSIs are often less susceptible to resistance mechanisms like P-glycoprotein (P-gp) efflux pumps compared to other tubulin inhibitors, the potential for acquired resistance remains a concern. nih.govacs.org
Strategic Approaches: To overcome these hurdles, medicinal chemists employ several strategies to create derivatives with improved therapeutic profiles:
Structural Modification: Researchers design and synthesize new analogues by modifying the core structure of this compound. This includes blocking metabolically labile sites to improve stability nih.govacs.org or altering functional groups to enhance potency and reduce toxicity. acs.org
Prodrug Development: Converting the active compound into a prodrug can improve solubility and bioavailability. The prodrug is designed to be inactive until it is metabolized to the active form, potentially concentrating the effect at the tumor site. researchgate.net
Development of Dual-Action or Hybrid Molecules: Another approach involves creating hybrid compounds that target tubulin as well as another cancer-related pathway, which could lead to synergistic effects and a better therapeutic window.
By systematically applying these preclinical methodologies and strategic modifications, researchers aim to develop this compound derivatives that retain potent anticancer activity while exhibiting a more favorable safety and pharmacokinetic profile suitable for clinical translation.
Optimization of Therapeutic Index for Potential Drug Candidates
The therapeutic index (TI) is a critical quantitative measure in pharmacology that compares the amount of a therapeutic agent that causes toxicity to the amount that produces the desired therapeutic effect. wikipedia.org It essentially defines the safety margin of a drug. pharmacologycanada.org A high therapeutic index is preferable, as it indicates a wide gap between the effective dose and the toxic dose. wikipedia.orgpharmacologyeducation.org For many potent compounds, such as antimitotic agents derived from colchicine, the clinical utility is often limited by a narrow therapeutic index, where the effective dose is close to the toxic dose, leading to significant off-target cytotoxicity. nih.govnih.gov Therefore, a central goal in preclinical research is to optimize this index to enhance safety and efficacy before a drug candidate can be advanced to human trials. bioagilytix.comnih.gov
One of the primary strategies to improve the therapeutic index of a compound like this compound, an active metabolite of colchicine, is through chemical derivatization. nih.gov This approach involves creating analogs by modifying the core structure of the molecule to improve its pharmacological profile. mdpi.com Research has focused on regioselective demethylation and subsequent modifications of the colchicine scaffold, yielding compounds like this compound (also known as colchiceine (B1669290) or 10-demethylcolchicine). mdpi.comresearchgate.net These modifications aim to decrease toxicity towards normal cells while maintaining or even enhancing activity against target cells, thereby widening the therapeutic window. mdpi.com
A key metric used in preclinical studies to estimate the therapeutic index is the Selectivity Index (SI). The SI is typically calculated as the ratio of the cytotoxic concentration in normal cells to the cytotoxic concentration in cancer cells (e.g., IC50 in normal cells / IC50 in cancer cells). A higher SI value suggests greater selectivity and a more favorable therapeutic potential. mdpi.com Studies on novel ester and carbonate derivatives of this compound have demonstrated that such modifications can significantly improve the SI. For instance, certain acylated analogs of related demethylated colchicinoids have shown higher SI values against specific cancer cell lines compared to conventional chemotherapeutics, indicating a promising avenue for optimizing the therapeutic index. mdpi.com
Advanced Formulation Strategies for Enhanced Delivery, Including Liposomal Encapsulation
Beyond chemical modification, advanced drug delivery systems (ADDS) represent a critical methodology in preclinical research for improving the therapeutic index of potent drug candidates like this compound. nih.govqub.ac.uk These systems are designed to enhance the pharmacokinetics and biodistribution of a drug, aiming to increase its concentration at the target site while minimizing exposure to healthy tissues. medmedchem.comastrazeneca.com This targeted approach can lead to improved efficacy and reduced systemic toxicity, thereby widening the therapeutic window. abbott.com Nanotechnology-based platforms, including polymeric nanoparticles and lipid-based carriers, are at the forefront of these strategies. nih.govmedmedchem.com
Liposomal encapsulation is a particularly well-researched and promising strategy for compounds with narrow therapeutic indices, such as colchicine and its derivatives. nih.gov Liposomes are microscopic vesicles composed of a lipid bilayer, which can encapsulate both hydrophilic and lipophilic drug molecules. mdpi.compreprints.org By encapsulating a drug like this compound, liposomes can alter its biopharmaceutical properties in several beneficial ways:
Protection from Degradation: The lipid bilayer protects the encapsulated drug from enzymatic degradation in the bloodstream, increasing its stability and circulation time. mdpi.com
Controlled Release: The formulation can be engineered to control the rate at which the drug is released, maintaining a therapeutic concentration over a longer period. abbott.com
Targeted Delivery: Liposome surfaces can be modified with ligands (e.g., antibodies or peptides) to actively target specific cells or tissues, such as tumors, further reducing off-target effects. medmedchem.com
The efficiency of liposomal encapsulation and the stability of the resulting formulation are dependent on several key parameters that must be optimized during preclinical development. nih.govnih.gov These factors include the choice of phospholipids, the concentration of cholesterol (which affects membrane rigidity), the surface charge, the vesicle size, and the method of preparation. nih.govmdpi.com For instance, the inclusion of cholesterol has been shown to significantly enhance the integrity and stability of liposomes, leading to higher encapsulation efficiencies. mdpi.com Similarly, the preparation method, such as thin-film hydration followed by extrusion, is crucial for producing vesicles of a consistent and desired size. mdpi.com
Analytical Methodologies and Spectroscopic Characterization in Deacetylcolchiceine Research
Chromatographic Techniques for Isolation, Purification, and Purity Assessment (e.g., HPLC, LC-MS)
Chromatography is a foundational technique for separating individual chemical components from a mixture. khanacademy.org In the context of Deacetylcolchiceine, which is often found alongside other colchicinoids, chromatographic methods are essential for obtaining a pure sample for further study. column-chromatography.com
High-Performance Liquid Chromatography (HPLC) is a refined version of liquid chromatography that uses high pressure to pass the sample (dissolved in a mobile phase) through a column packed with a stationary phase. advancechemjournal.com This process separates compounds based on their differing affinities for the stationary and mobile phases. khanacademy.orgadvancechemjournal.com For alkaloids like this compound, reversed-phase HPLC, which employs a non-polar stationary phase and a polar mobile phase, is a common and effective choice. advancechemjournal.com The goal of an HPLC method is to separate the main compound from any impurities, synthetic intermediates, or degradation products. advancechemjournal.com Purity is assessed by the presence of a single, sharp peak in the resulting chromatogram, with its area corresponding to the compound's concentration.
Liquid Chromatography-Mass Spectrometry (LC-MS) enhances the capabilities of HPLC by coupling it directly to a mass spectrometer. chemyx.comwikipedia.org This hyphenated technique not only separates the components of a mixture but also provides mass information for each component as it elutes from the column. wikipedia.orgrajithperera.com This is tremendously valuable for rapidly identifying known compounds in a complex mixture, such as a plant extract, and for confirming the mass, and thus the identity, of the purified this compound. wikipedia.orgresearchgate.net The LC component separates the molecules, while the MS component detects and identifies them based on their mass-to-charge ratio. rajithperera.com
Below is a table representing typical parameters that might be employed in the chromatographic analysis of colchicinoids like this compound.
Table 1: Representative HPLC and LC-MS Parameters for Colchicinoid Analysis
| Parameter | HPLC | LC-MS |
|---|---|---|
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) |
| Mobile Phase | Gradient of Acetonitrile and Water (often with a modifier like formic acid) | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Detection | UV-Vis Detector (e.g., at 254 nm and 350 nm) | Mass Spectrometer (e.g., ESI in positive ion mode) |
| Injection Volume | 10-20 µL | 5-10 µL |
| Column Temp. | 25-40 °C | 30-45 °C |
Spectroscopic Methods for Structural Elucidation and Confirmation (e.g., NMR, Mass Spectrometry)
Once a pure sample of this compound is isolated, spectroscopic methods are used to confirm its molecular structure. numberanalytics.com Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two most powerful techniques for this purpose. frontiersin.orgresearchgate.net
Mass spectrometry provides the precise molecular weight of a compound and offers clues to its structure through fragmentation patterns. numberanalytics.com Techniques like Electrospray Ionization (ESI) are commonly used to ionize the molecule before it enters the mass analyzer. numberanalytics.com For this compound, a high-resolution mass spectrum would confirm its molecular formula by providing a highly accurate mass measurement. psu.edu
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. libretexts.org It works by probing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. numberanalytics.comlibretexts.org
¹H NMR: Provides information about the number of different types of protons in a molecule, their chemical environment, and which protons are adjacent to one another.
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. libretexts.org
2D NMR Techniques (e.g., COSY, HMBC, HSQC): These experiments reveal correlations between different nuclei, allowing chemists to piece together the entire molecular structure, bond by bond. researchgate.net
The key structural difference between colchicine (B1669291) and this compound is the absence of the acetyl group (C₂H₃O) on the B-ring's amino group. This difference is readily confirmed by NMR. For instance, the characteristic signal for the acetyl methyl protons in colchicine (around 2.0 ppm) would be absent in the ¹H NMR spectrum of this compound. Similarly, the signal for the carbonyl carbon of the acetyl group (around 170 ppm) would be missing from the ¹³C NMR spectrum. The structural elucidation of related, newly discovered colchicinoids has been successfully achieved using these very techniques. colab.ws
Table 2: Comparison of Expected Key NMR Signals for Colchicine vs. This compound
| Signal Type | Colchicine | This compound | Structural Implication |
|---|---|---|---|
| ¹H NMR (ppm) | ~2.0 (singlet, 3H) | Absent | Confirms absence of the N-acetyl methyl group. |
| ¹³C NMR (ppm) | ~170 (carbonyl) | Absent | Confirms absence of the N-acetyl carbonyl carbon. |
| ¹³C NMR (ppm) | ~23 (methyl) | Absent | Confirms absence of the N-acetyl methyl carbon. |
Advanced Biophysical Techniques for Molecular Interaction Studies (e.g., Laser Flash Photolysis)
To understand how a compound may function in a biological system, researchers use advanced biophysical techniques to study its interactions with macromolecules like proteins. nih.gov Laser Flash Photolysis (LFP) is a powerful method for investigating short-lived, light-induced excited states and reactive intermediates. numberanalytics.comedinst.com The technique involves exciting a sample with a short, intense laser pulse (the "pump") and then monitoring the changes in absorption over time with a second, weaker light beam (the "probe"). edinst.comekspla.com
In the study of colchicine analogues, LFP has been employed to probe the interactions between the drugs and proteins. researchgate.net One study specifically investigated aqueous solutions of this compound (DCEI) both in the absence and presence of human serum albumin (HSA), a major transport protein in the blood. researchgate.netresearchgate.net The research found that when this compound was irradiated in an aqueous medium, no transient absorption species were detected. researchgate.net This is a significant finding, as it characterizes the photophysical behavior of the molecule and serves as a baseline for understanding its interactions within a more complex environment like a protein-binding pocket. researchgate.net This technique allows for the examination of processes occurring on timescales from nanoseconds to seconds, making it ideal for studying the kinetics of transient species. edinst.com
Table 3: Summary of Laser Flash Photolysis Findings for this compound
| Compound | Medium | Technique | Key Finding | Reference |
|---|---|---|---|---|
| This compound (DCEI) | Aqueous Solution | Laser Flash Photolysis (LFP) | No transient absorption species were observed upon irradiation. | researchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Colchicine |
| Acetonitrile |
| Water |
| Formic Acid |
Future Research Directions and Unexplored Avenues for Deacetylcolchiceine
Elucidation of Novel Biological Activities and Therapeutic Applications
While traditionally known as an antimitotic agent that functions by binding to tubulin, recent and future research aims to uncover new biological roles for Deacetylcolchiceine beyond its cytotoxic effects. ontosight.aiphotobiology.eu
One of the most promising new areas of investigation is its role in lipid metabolism. Studies in rat models have demonstrated that N-Deacetylcolchiceine can decrease serum levels of cholesterol and apolipoprotein B (apoB). nih.gov It was observed to lower high-density lipoprotein cholesterol (HDL-C) by reducing both HDLa and HDLb subfractions, and to a lesser extent, low-density lipoprotein cholesterol (LDL-C). nih.govresearchgate.net These findings strongly suggest that this compound accelerates lipoprotein cholesterol metabolism, opening up potential therapeutic applications in managing hypercholesterolemia and related cardiovascular conditions. nih.gov
Furthermore, its potential as an antiviral agent is another nascent field of study. Preliminary in-silico studies have explored its viability as an inhibitor for the SARS-CoV-2 virus, suggesting that its therapeutic applications could extend to infectious diseases. nih.gov Its established anticancer activity also continues to be an area of focus, with metabolite profiling studies associating the compound with this function. utar.edu.my
Rational Design and Synthesis of Next-Generation this compound Analogs with Improved Profiles
The chemical structure of this compound serves as a valuable scaffold for the rational design and synthesis of new analogues with enhanced therapeutic properties. drugtargetreview.comslideshare.net Research is focused on modifying the core molecule to improve efficacy, selectivity, and reduce the toxicity often associated with colchicinoids. core.ac.uk
Key areas of synthetic exploration include:
Thiocolchicine (B1684108) Derivatives: The development of thiocolchicine analogues from a deacetylated core is a particularly promising route. researchgate.net For example, N-acyldeacetylthiocolchicines and N-(alkoxycarbonyl)deacetylcolchicine carbamates have been synthesized and evaluated. nih.gov
Structure-Activity Relationship (SAR) Studies: Research has shown that while some novel carbamate (B1207046) analogues exhibit strong binding to tubulin, they have weak in-vivo antitumor activity. nih.gov This critical finding suggests that factors beyond simple tubulin binding are at play, guiding future design to optimize for biological effect, not just target affinity. nih.gov
Novel Synthetic Routes: The synthesis of other colchicinoids, such as colchifoline (B1199051), from this compound demonstrates its utility as a versatile starting material for creating a diverse library of related compounds for screening. researchgate.netcdnsciencepub.com The synthesis of novel 7-O-substituted deacetamidothiocolchicine derivatives is another example of creating new antitubulin agents from this core structure.
These efforts are crucial for developing next-generation compounds that could potentially bypass the limitations of existing colchicine-based therapies. nih.gov
Application of Advanced Computational Modeling and Molecular Docking Studies
Advanced computational techniques are becoming indispensable tools for accelerating research into this compound. nih.goveinsteinmed.edupurdue.edunih.gov Molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacokinetic modeling provide deep insights into the molecule's behavior at an atomic level. researchgate.netnih.govmdpi.com
Molecular Docking: Molecular docking simulations have been instrumental in exploring new applications for this compound. For instance, its potential as a SARS-CoV-2 inhibitor was identified by docking the compound to the viral RNA-dependent-RNA polymerase (RdRp). nih.gov These studies provide specific predictions about binding affinity that can be used to prioritize experimental validation.
Table 1: Molecular Docking Results of this compound and Other Inhibitors Against SARS-CoV-2 RdRp
| Compound | Binding Energy (kcal/mol) | Binding Probability |
|---|---|---|
| This compound | -6.58 ± 0.39 | 30% |
| Streptolydigin | -7.85 ± 0.47 | 50% |
| Remdesivir | -7.74 ± 0.28 | 10% |
| Avigan | -6.58 ± 0.29 | 30% |
Data sourced from a 2022 molecular docking analysis. nih.gov
Pharmacokinetic Prediction: Computational tools are also vital for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its future analogues. innovareacademics.inasiapharmaceutics.info By simulating interactions with key metabolic enzymes and transporters, researchers can pre-emptively identify potential liabilities and design molecules with more favorable drug-like properties. researchgate.netmdpi.com
Investigation into Pharmacogenomic Aspects and Personalized Medicine Approaches
Pharmacogenomics, the study of how genes affect a person's response to drugs, is a critical frontier for this compound research. nih.govnih.govd-nb.info Understanding the genetic basis for variations in drug metabolism and response can lead to more effective and safer personalized medicine strategies.
A key area of investigation is the interaction of this compound with the cytochrome P450 (CYP) family of enzymes, which are central to drug metabolism. nih.govevotec.comfda.goveuropa.eu Research has shown that N-deacetylcolchiceine can induce several key CYP isoforms in human hepatocytes.
Table 2: Induction of Cytochrome P450 Isoforms by N-Deacetylcolchiceine
| Cytochrome P450 Isoform | Induction Status |
|---|---|
| CYP2C9 | Induced |
| CYP2E1 | Induced |
| CYP3A4 | Induced |
| CYP1A2 | Unaffected |
| CYP2A6 | Unaffected |
Findings based on studies in human hepatocytes.
The induction of these specific enzymes is highly significant because genes for CYP2C9, CYP2E1, and CYP3A4 are known to be polymorphic in the human population. Genetic variations can lead to differences in enzyme activity, meaning individuals may metabolize this compound at different rates. This can impact both the efficacy and safety of the compound. Future pharmacogenomic studies will be essential to identify these genetic markers, which could one day be used to tailor treatment for individual patients, optimizing outcomes and minimizing adverse effects.
Deeper Understanding of this compound's Role in Cellular Homeostasis and Disease Pathophysiology
Future research will also focus on elucidating the broader role of this compound in maintaining cellular balance (homeostasis) and how its disruption contributes to disease. researchgate.net Protein interactions are fundamental to the homeostatic state of a cell, and understanding how this compound modulates these networks is a key objective. nih.gov
The most significant findings in this area relate to its influence on cholesterol and lipoprotein metabolism. thieme-connect.commiami.eduresearchgate.netijbs.comnih.gov Studies have shown that N-Deacetylcolchiceine administration in rats leads to a notable decrease in serum cholesterol and apoB. nih.govresearchgate.net The compound appears to accelerate the metabolism of lipoprotein cholesterol. nih.govresearchgate.net This direct influence on a critical metabolic pathway highlights a role in maintaining lipid homeostasis. Disruptions in cholesterol homeostasis are a known factor in the pathophysiology of major diseases, including atherosclerosis. miami.edu By better understanding the molecular mechanisms through which this compound affects these pathways, researchers may uncover new strategies for treating metabolic disorders.
Q & A
Q. What are the standard protocols for synthesizing Deacetylcolchiceine derivatives, and how can reaction conditions be optimized for yield?
this compound derivatives are typically synthesized by conjugating its core structure with other bioactive fragments (e.g., terpenoids) via biocleavable linkers. A common approach involves using deacetylcolchicine (CAS 71324-48-6) as the starting compound, with modifications introduced at the C7 position to preserve tubulin-binding activity . Optimization of reaction conditions (e.g., catalyst choice, temperature, solvent polarity) is critical for yield improvement. For reproducibility, researchers should document stoichiometric ratios, purification methods (e.g., column chromatography), and analytical validation (e.g., NMR, HPLC) following guidelines for experimental rigor .
Q. How can researchers validate the interaction between this compound and tubulin using in vitro assays?
Tubulin polymerization assays are the gold standard. Measure changes in turbidity at 350 nm over time using purified tubulin incubated with this compound. A decrease in polymerization rate indicates inhibitory activity, consistent with its role in disrupting microtubule dynamics . Complementary techniques like fluorescence anisotropy or surface plasmon resonance (SPR) can quantify binding affinity. Ensure negative controls (e.g., colchicine) and statistical validation of dose-response curves to distinguish nonspecific effects .
Q. What analytical methods are essential for confirming this compound purity and structural integrity?
High-resolution mass spectrometry (HRMS) and H/C NMR are mandatory for verifying molecular weight and structural assignments. Purity should be assessed via HPLC (≥95% by area under the curve) using a C18 column and acetonitrile/water gradients. For novel derivatives, elemental analysis and X-ray crystallography (if crystals are obtainable) provide additional validation .
Advanced Research Questions
Q. What advanced techniques are recommended for resolving contradictory data on this compound-induced apoptosis mechanisms?
Discrepancies in apoptosis pathways (e.g., JNK/SAPK activation vs. mitochondrial caspase dependence) require multi-omics integration. Perform RNA sequencing to identify differentially expressed genes and validate via siRNA knockdown. Flow cytometry with Annexin V/PI staining can distinguish apoptotic vs. necrotic populations. Cross-reference findings with phosphoproteomic datasets to map signaling crosstalk, ensuring replication across cell lines (e.g., HeLa vs. MCF-7) to isolate context-dependent effects .
Q. How can researchers address challenges in designing this compound conjugates for dual-targeting therapies?
Key challenges include linker stability and spatial compatibility between targets (e.g., tubulin and viral proteins). Use cleavable linkers (e.g., disulfide bonds) sensitive to intracellular redox conditions. Employ molecular docking simulations to predict steric hindrance between conjugates and target proteins. Validate dual targeting via co-immunoprecipitation and competitive binding assays. In vivo pharmacokinetic studies in murine models are critical to assess bioavailability and off-target effects .
Q. What strategies improve the bioavailability of this compound derivatives without compromising bioactivity?
Structural modifications at the methoxy groups (e.g., replacing -OCH with -CF) can enhance solubility while maintaining tubulin affinity. Use prodrug approaches (e.g., esterification) to improve membrane permeability, with enzymatic cleavage assays to confirm activation in target tissues. Pharmacokinetic parameters (e.g., AUC, ) should be compared using LC-MS/MS in plasma samples from animal models .
Q. How should researchers design experiments to differentiate microtubule-stabilizing vs. destabilizing effects of this compound analogs?
Combine live-cell imaging (e.g., GFP-tagged tubulin) with time-lapse microscopy to visualize microtubule dynamics. Quantify parameters like growth rate and catastrophe frequency. Compare results with paclitaxel (stabilizer) and vinblastine (destabilizer) as controls. Atomic force microscopy (AFM) can further assess structural changes in microtubule networks, complemented by molecular dynamics simulations to predict binding modes .
Methodological Best Practices
- Data Contradiction Analysis : Use funnel plots or sensitivity analysis to assess publication bias in apoptosis studies. Meta-analysis tools (e.g., RevMan) can harmonize heterogeneous datasets .
- Experimental Reproducibility : Adhere to the Beilstein Journal’s guidelines for detailed supplementary materials, including raw spectral data and statistical scripts .
- Ethical Reporting : Disclose all negative results and assay limitations (e.g., IC variability due to cell passage number) to avoid selective reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
